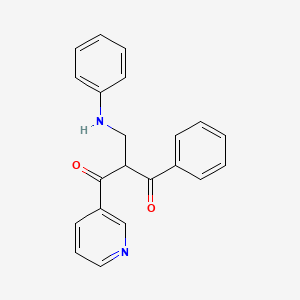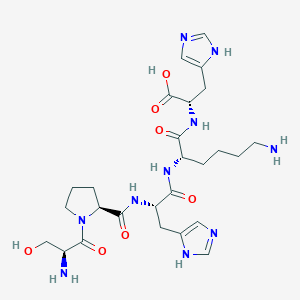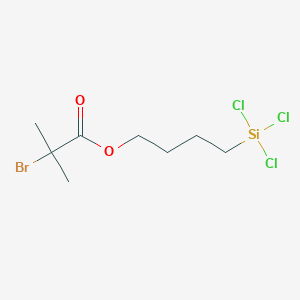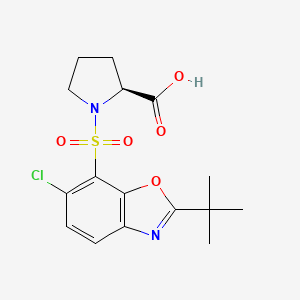![molecular formula C25H34Br2N6S B12611695 Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- CAS No. 649740-22-7](/img/structure/B12611695.png)
Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is a complex organosulfur compound. Thiourea derivatives have garnered significant attention due to their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . This compound is particularly interesting due to its unique structure, which includes bromophenyl and piperazinyl groups.
Métodos De Preparación
The synthesis of thiourea derivatives typically involves the reaction of primary amines with isothiocyanates. For the specific compound Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-, the synthetic route would involve the reaction of 3-bromophenyl isothiocyanate with 4-methyl-1-piperazine . The reaction conditions often include solvents like dichloromethane or ethanol and may require catalysts to facilitate the reaction. Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Thiourea derivatives undergo various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is used as a reducing agent in various chemical processes.
Reduction: Thiourea can be reduced to form thiols, which are useful in organic synthesis.
Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of dyes, elastomers, and other materials.
Mecanismo De Acción
The mechanism of action of thiourea derivatives often involves the inhibition of specific enzymes or the interaction with cellular components. For example, thiourea compounds can inhibit the activity of certain oxidases, leading to reduced oxidative stress in cells . The molecular targets and pathways involved vary depending on the specific application but often include key enzymes and receptors in biological systems.
Comparación Con Compuestos Similares
Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can be compared with other thiourea derivatives such as N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea . While both compounds share a thiourea core, the presence of bromophenyl and piperazinyl groups in the former provides unique chemical and biological properties. Similar compounds include:
N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
3-phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)thiourea: Investigated for its potential in treating type II diabetes mellitus.
These comparisons highlight the versatility and unique properties of Thiourea, N,N’-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- in various scientific and industrial applications.
Propiedades
Número CAS |
649740-22-7 |
|---|---|
Fórmula molecular |
C25H34Br2N6S |
Peso molecular |
610.5 g/mol |
Nombre IUPAC |
1,3-bis[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]thiourea |
InChI |
InChI=1S/C25H34Br2N6S/c1-30-9-13-32(14-10-30)23(19-5-3-7-21(26)17-19)28-25(34)29-24(20-6-4-8-22(27)18-20)33-15-11-31(2)12-16-33/h3-8,17-18,23-24H,9-16H2,1-2H3,(H2,28,29,34) |
Clave InChI |
XPXGXEJEMJNYAI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=S)NC(C3=CC(=CC=C3)Br)N4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine](/img/structure/B12611625.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)

![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)



![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)

![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)

![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)

![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)
